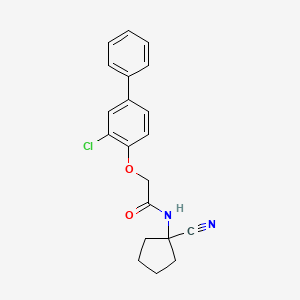

2-(2-chloro-4-phenylphenoxy)-N-(1-cyanocyclopentyl)acetamide

Description

Properties

IUPAC Name |

2-(2-chloro-4-phenylphenoxy)-N-(1-cyanocyclopentyl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H19ClN2O2/c21-17-12-16(15-6-2-1-3-7-15)8-9-18(17)25-13-19(24)23-20(14-22)10-4-5-11-20/h1-3,6-9,12H,4-5,10-11,13H2,(H,23,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WZIABJZBCARFBK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)(C#N)NC(=O)COC2=C(C=C(C=C2)C3=CC=CC=C3)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H19ClN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

354.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

2-(2-chloro-4-phenylphenoxy)-N-(1-cyanocyclopentyl)acetamide is a synthetic compound that has garnered attention for its potential biological activities. Its molecular formula is C20H19ClN2O2, and it possesses a molecular weight of 354.83 g/mol. The compound's structure suggests it may interact with various biological systems, prompting investigations into its pharmacological properties.

Chemical Structure and Properties

The compound features a chloro-substituted phenyl ring and a cyanocyclopentyl moiety, which are significant in determining its biological activity. The presence of halogen atoms typically enhances the lipophilicity of compounds, facilitating their passage through cellular membranes, which is crucial for antimicrobial and anticancer activities.

| Property | Value |

|---|---|

| Molecular Formula | C20H19ClN2O2 |

| Molecular Weight | 354.83 g/mol |

| Purity | ≥95% |

| IUPAC Name | 2-(2-chloro-4-phenylphenoxy)-N-(1-cyanocyclopentyl)acetamide |

Antimicrobial Activity

Research indicates that compounds similar to 2-(2-chloro-4-phenylphenoxy)-N-(1-cyanocyclopentyl)acetamide exhibit notable antimicrobial properties. A study on chloroacetamides demonstrated their effectiveness against various pathogens, including Gram-positive bacteria like Staphylococcus aureus and methicillin-resistant strains (MRSA), as well as fungi such as Candida albicans .

The antimicrobial efficacy is often linked to the compound's ability to disrupt bacterial cell membranes or inhibit essential metabolic pathways. The structure-activity relationship (SAR) analysis suggests that the position and nature of substituents on the phenyl ring significantly influence biological effectiveness.

Case Study 1: Antimicrobial Testing

In a comparative study, several chloroacetamides were tested for their antimicrobial activity using standard disk diffusion methods against Escherichia coli, Staphylococcus aureus, and Candida albicans. Results showed that compounds with higher lipophilicity were more effective, supporting the hypothesis that structural modifications can enhance antibacterial properties .

Case Study 2: Structure-Activity Relationship Analysis

A quantitative structure-activity relationship (QSAR) analysis was performed on a series of chloroacetamides to predict their biological activities based on chemical structure . The findings highlighted that compounds with specific substituents on the phenyl ring exhibited stronger interactions with bacterial receptors, leading to increased antimicrobial efficacy.

Comparison with Similar Compounds

Structural Modifications and Molecular Properties

The compound’s structural uniqueness lies in its 2-chloro-4-phenylphenoxy and 1-cyanocyclopentyl groups. Below is a comparative analysis with key analogs:

Structure-Activity Relationship (SAR) Insights

- Aromatic Substitution : The presence of a second aromatic ring (e.g., biphenyl in the target compound vs. phenethyl in Compound 13) correlates with enhanced enzyme inhibition. In 17β-HSD2 studies, analogs with extended hydrophobic/aromatic groups (e.g., Compound 13) showed higher potency due to interactions with the enzyme’s hydrophobic pocket .

- Cyanocyclopentyl vs. Other N-Substituents: The 1-cyanocyclopentyl group in the target compound may improve metabolic stability compared to linear alkyl chains (e.g., N-butyl in Compound 15), which showed moderate activity .

Pharmacological Potential

- 17β-HSD2 Inhibition : Phenethyl-substituted acetamides (e.g., Compound 13) are potent inhibitors, suggesting the target compound’s biphenyl group could similarly target steroidogenic enzymes .

- Kinase or Protease Targeting : Triazole-sulfanyl analogs (e.g., C21H24ClN5OS) are common in kinase inhibitor scaffolds, implying the target compound might share such applications .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.